molecular formula C22H32O3 B13736618 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone CAS No. 13934-61-7

3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone

Cat. No.: B13736618
CAS No.: 13934-61-7
M. Wt: 344.5 g/mol
InChI Key: XBSQQVJXPODPRW-ANWZHMNCSA-N
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Description

3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is a steroidal compound with the molecular formula C22H32O3 and a molecular weight of 344.492 g/mol It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroidal precursors. The key steps include hydroxylation at the 3beta and 17alpha positions, followed by the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents such as chromium trioxide and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biological processes and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone
  • (3beta,17alpha)-pregn-5-ene-3,17,21-triol
  • 3beta,17alpha-Dihydroxypregn-5-en-20-one

Uniqueness

3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is unique due to its specific hydroxylation pattern and the presence of a gamma-lactone ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13934-61-7

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3,15-18,23H,4-13H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+/m0/s1

InChI Key

XBSQQVJXPODPRW-ANWZHMNCSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)O

Origin of Product

United States

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